Amiton

Vue d'ensemble

Description

Deep Site and Docking Pose (DSDP) est un composé utilisé dans l'amarrage moléculaire, une étape cruciale dans la découverte de médicaments. Il est conçu pour prédire le site de liaison des protéines et fournir un espace de recherche précis ainsi que des positions initiales pour un échantillonnage conformationnel ultérieur .

Méthodes De Préparation

La préparation de Deep Site and Docking Pose implique plusieurs modifications du programme PUResNet pour la prédiction du site. La partie échantillonnage de pose est similaire à AutoDock Vina, combinée à un certain nombre de modifications . Le code source est disponible sur les systèmes Linux, et l'installation nécessite le Cuda Toolkit et une version compatible de torch .

Analyse Des Réactions Chimiques

Deep Site and Docking Pose subit diverses réactions chimiques, notamment l'identification de la poche de liaison, l'échantillonnage des conformations des médicaments, la notation et le classement . La tâche d'amarrage de Deep Site and Docking Pose utilise la fonction de score et une stratégie de recherche modifiée d'AutoDock Vina, accélérée par l'implémentation dans les GPU .

Applications de la recherche scientifique

Deep Site and Docking Pose est largement utilisé dans la recherche scientifique, en particulier dans la découverte de médicaments. Il améliore les performances de l'amarrage aveugle en prédisant le site de liaison des protéines et en fournissant un espace de recherche précis . Ses applications comprennent le criblage virtuel, l'amarrage moléculaire et la génération de candidats potentiels pour les composés de tête .

Mécanisme d'action

Le mécanisme d'action de Deep Site and Docking Pose implique la prédiction du site de liaison des protéines et la fourniture d'un espace de recherche précis pour un échantillonnage conformationnel ultérieur . Il utilise une fonction de score et une stratégie de recherche modifiée d'AutoDock Vina, accélérée par l'implémentation dans les GPU .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Amiton operates primarily as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at synaptic junctions. This mechanism is central to its effects, both therapeutic and toxic. The compound's structure allows for specific interactions with the enzyme, which can be fine-tuned by altering substituents on the nitrogen and phosphorus atoms .

Analytical Applications

2.1 Synthesis and Characterization

Recent studies have focused on the synthesis of this compound and its analogs, employing advanced analytical techniques such as:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for identifying and quantifying this compound in various matrices.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and dynamics of this compound .

- Infrared (IR) and Raman Spectroscopy : Essential for characterizing functional groups within the compound .

2.2 Detection Methods

This compound is utilized as a simulant in chemical warfare agent detection systems. Its properties allow it to serve as a model for developing detection methodologies for more toxic agents like VX. Research has indicated that various detection instruments can identify this compound effectively, although distinguishing it from closely related compounds remains challenging .

Toxicological Studies

3.1 Bioactivity Assessment

Toxicological studies have revealed that this compound exhibits significant neurotoxic effects. The compound's bioactivity is closely related to its ability to inhibit acetylcholinesterase, resulting in overstimulation of the nervous system. Research indicates that this compound's toxicity varies with structural modifications, making it a subject of interest for designing safer alternatives .

3.2 Case Studies

Several case studies have documented the effects of this compound exposure:

- Laboratory Studies : Experiments demonstrate that exposure to this compound leads to acute symptoms consistent with organophosphate poisoning, including respiratory distress and neuromuscular dysfunction .

- Field Studies : Historical analyses of pesticide use have highlighted instances where this compound exposure resulted in adverse health outcomes among agricultural workers .

Research Implications

The ongoing research into this compound's properties has significant implications:

- Development of Antidotes : Understanding the molecular interactions of this compound can inform the design of antidotes for organophosphate poisoning.

- Environmental Monitoring : As a known contaminant, monitoring this compound levels in agricultural settings is crucial for assessing ecological risks and human health impacts.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Deep Site and Docking Pose est comparé à d'autres méthodes d'amarrage telles qu'Autodock Vina, GNINA, QuickVina, SMINA et DiffDock . Il atteint un taux de réussite de 29,8 % pour le top 1 sur un ensemble de données de test impartial et difficile avec un temps d'exécution de 1,2 seconde par système . Ses performances sur l'ensemble de données DUD-E et l'ensemble de données PDBBind à temps fractionné utilisé dans EquiBind, TankBind et DiffDock sont également efficaces .

Composés similaires :- Autodock Vina

- GNINA

- QuickVina

- SMINA

- DiffDock

Deep Site and Docking Pose se distingue par ses performances améliorées dans l'amarrage aveugle et son implémentation accélérée dans les GPU .

Propriétés

Key on ui mechanism of action |

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... . /Organophosphorus pesticides/ |

|---|---|

Numéro CAS |

78-53-5 |

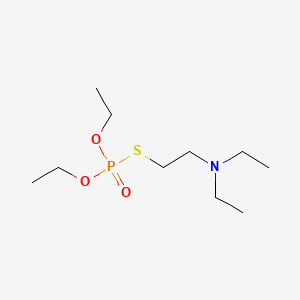

Formule moléculaire |

C10H24NO3PS |

Poids moléculaire |

269.34 g/mol |

Nom IUPAC |

2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine |

InChI |

InChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3 |

Clé InChI |

PJISLFCKHOHLLP-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCSP(=O)(OCC)OCC |

SMILES canonique |

CCN(CC)CCSP(=O)(OCC)OCC |

Point d'ébullition |

230 °F at 0.2 mmHg (EPA, 1998) 110 °C at 0.2 mm Hg Bp: 76 °C at 0.01 mm Hg |

Color/Form |

Colorless liquid |

melting_point |

Crystals from isopropanol + ether; Mp: 98-99 °C /Amiton acid oxalate, (amiton hydrogen oxalate)/ |

Key on ui other cas no. |

78-53-5 |

Description physique |

Amiton is a liquid. Used as an acaricide and insecticide. (EPA, 1998) Colorless liquid; [HSDB] |

Numéros CAS associés |

3734-97-2 (oxalate[1:1]) |

Solubilité |

Highly soluble in water and most organic solvents |

Synonymes |

amiton amiton oxalate (1:1) O,O-diethyl S-(diethylaminoethyl) phosphorothiolate |

Pression de vapeur |

0.01 mm Hg @ 80 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.